Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxopyrrolidinyl group, and a sulfanylideneimidazolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, cyclization, and substitution. For instance, the synthesis might begin with the condensation of ethyl acetoacetate with a fluorophenyl derivative, followed by cyclization to form the imidazolidinone ring . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its functional groups.
Medicine: It has potential as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering protein-protein interactions .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE include:
Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate: This compound shares the fluorophenyl group but differs in its core structure.
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: This compound also contains fluorophenyl groups but has a different arrangement of functional groups. The uniqueness of ETHYL 4-{2-[1-(4-FLUOROPHENYL)-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE lies in its combination of functional groups and the specific arrangement of these groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H29FN4O5S |
---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H29FN4O5S/c1-2-41-30(40)21-7-11-23(12-8-21)33-27(37)18-26-29(39)36(25-15-9-22(32)10-16-25)31(42)35(26)19-20-5-13-24(14-6-20)34-17-3-4-28(34)38/h5-16,26H,2-4,17-19H2,1H3,(H,33,37) |
InChI Key |
MVUSIKHNNLESKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)N4CCCC4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.